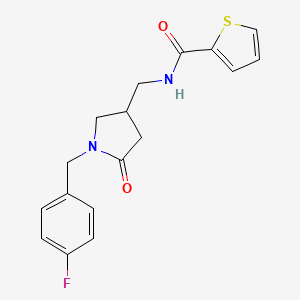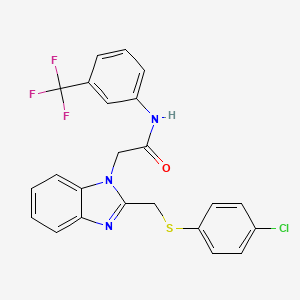
2-(2-(((4-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-(((4-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide” is a chemical compound with the linear formula C15H11ClF3NOS . It has a molecular weight of 345.773 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not available in the data I have .Aplicaciones Científicas De Investigación
Intramolecular Cyclization
- Intramolecular Cyclization Processes : Research by Savchenko et al. (2020) explores the intramolecular cyclization of compounds related to the query chemical. They investigated the reaction of 2-chloro-N-(3-oxoalkenyl)acetamides with benzimidazole derivatives, leading to the formation of pyridin-2(1H)-ones, which have diverse applications in organic synthesis (Savchenko et al., 2020).
NMR Studies and Structural Analysis
- NMR Characterization : A study by Li Ying-jun (2012) involved the NMR characterization of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety. Such NMR studies are crucial for understanding the structural and electronic properties of these compounds (Li Ying-jun, 2012).
Antiprotozoal Activity
- Antiprotozoal Properties : Pérez‐Villanueva et al. (2013) synthesized benzimidazole derivatives and evaluated their antiprotozoal activity against parasites like Trichomonas vaginalis and Giardia intestinalis. This indicates potential therapeutic applications for these compounds (Pérez‐Villanueva et al., 2013).
Anti-Helicobacter Pylori Activity
- Anti-Helicobacter Pylori Agents : Research by Carcanague et al. (2002) developed derivatives of benzimidazole as potent agents against the gastric pathogen Helicobacter pylori, highlighting their potential in treating gastrointestinal infections (Carcanague et al., 2002).
Corrosion Inhibition
- Corrosion Inhibition : A study by Rouifi et al. (2020) focused on the use of benzimidazole derivatives as corrosion inhibitors for carbon steel, indicating their potential in industrial applications (Rouifi et al., 2020).
Central Nervous System Activity
- CNS Depressant Action : A 2022 study investigated the central nervous system (CNS) depressant activity of certain imidazole and benzimidazole compounds in mice, suggesting potential applications in neuropharmacology (2022).
Antimicrobial and Antitumor Activity
- Antimicrobial and Antitumor Evaluation : Yurttaş et al. (2015) synthesized benzimidazole derivatives with different heterocyclic rings and evaluated their antitumor activity, underlining their potential in cancer research (Yurttaş et al., 2015).
Crystal Structures
- Crystallographic Studies : Subasri et al. (2016) analyzed the crystal structures of related compounds, contributing to the understanding of their molecular conformations and potential interactions (Subasri et al., 2016).
Antibacterial Activity
- Evaluation of Antibacterial Properties : Research by Noolvi et al. (2014) synthesized a series of benzimidazole derivatives and assessed their antibacterial properties, indicating their use in developing new antimicrobial agents (Noolvi et al., 2014).
Photochemical and Thermochemical Properties
- Photochemical Analysis : A study by Mary et al. (2020) focused on the photochemical and thermochemical properties of benzothiazolinone acetamide analogs, suggesting their potential in photovoltaic applications (Mary et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfanylmethyl]benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF3N3OS/c24-16-8-10-18(11-9-16)32-14-21-29-19-6-1-2-7-20(19)30(21)13-22(31)28-17-5-3-4-15(12-17)23(25,26)27/h1-12H,13-14H2,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOPHJZKKMATMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)CSC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(((4-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

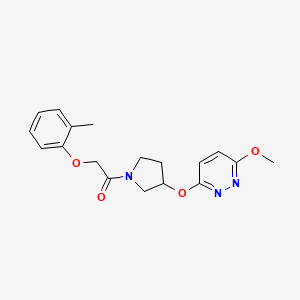
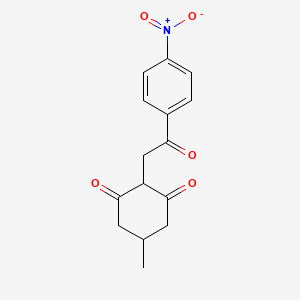

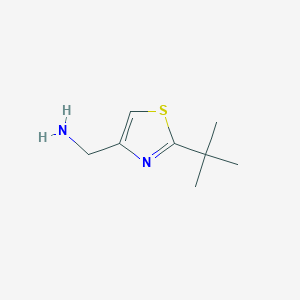
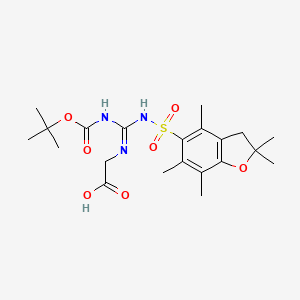
![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate](/img/structure/B2409817.png)
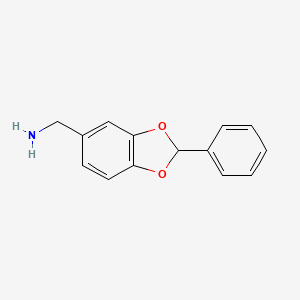
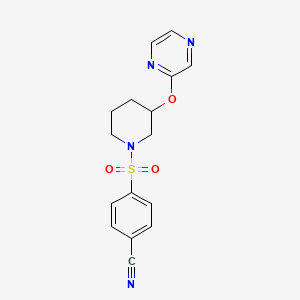

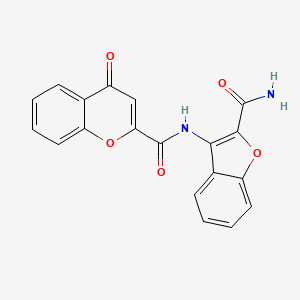
![1-[(2S)-1-(4-Methylphenyl)-2-pyrrolidinyl]methanamine](/img/structure/B2409827.png)
![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2409828.png)
![2-(4-chlorophenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2409829.png)
